[(1R,3R,5S)-bicyclo[3.2.0]heptan-3-yl]methanol
Description
Properties
IUPAC Name |
[(1S,5R)-3-bicyclo[3.2.0]heptanyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-5-6-3-7-1-2-8(7)4-6/h6-9H,1-5H2/t6?,7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFBFCQVYFFYQA-IEESLHIDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CC(C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1CC(C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3R,5S)-bicyclo[3.2.0]heptan-3-yl]methanol typically involves the use of starting materials that can form the bicyclic structure through cyclization reactions. One common method involves the use of a Diels-Alder reaction followed by reduction and functional group transformations to introduce the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. This includes the use of continuous flow reactors, scalable catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
[(1R,3R,5S)-bicyclo[3.2.0]heptan-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are used.
Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) are used for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can yield halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
[(1R,3R,5S)-bicyclo[3.2.0]heptan-3-yl]methanol has been investigated for its potential as a scaffold in drug design due to its ability to mimic the conformational properties of larger molecules while maintaining a compact structure.
- Bioisosterism : It serves as a bioisostere for phenolic compounds, potentially enhancing the pharmacokinetic profiles of drug candidates by improving solubility and bioavailability .
- Antiviral Activity : Recent studies have indicated that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses, suggesting its potential in developing new antiviral therapies .
Materials Science
The compound's unique structural characteristics allow it to be used in the synthesis of advanced materials.
- Polymers and Composites : Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in high-performance materials .
- Optical Applications : Its derivatives are being explored for use in optical plastics due to their favorable refractive indices and thermal stability, which are crucial for applications in lenses and data storage devices .
Case Study 1: Antiviral Drug Development
A study published in Chemistry Reviews detailed the synthesis of various derivatives of this compound and their evaluation against viral infections. The results demonstrated significant antiviral activity with specific derivatives showing IC₅₀ values lower than those of established antiviral agents .
Case Study 2: Polymer Synthesis
In another research effort documented in MDPI, researchers synthesized a novel polymer incorporating this compound as a monomer. The resulting polymer exhibited enhanced thermal stability (T_d5% > 500 °C) and improved mechanical properties compared to traditional polymers .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which [(1R,3R,5S)-bicyclo[3.2.0]heptan-3-yl]methanol exerts its effects depends on its interactions with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The specific pathways involved can vary based on the context of its application, such as its role in medicinal chemistry or as a synthetic intermediate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Functional Comparisons
- Electronic Properties: The target compound’s hydroxymethyl group provides a polar site for hydrogen bonding, contrasting with the basic amine in azabicyclo analogs (e.g., rel-((1S,5S)-3-Azabicyclo[3.2.0]heptan-1-yl)methanol) . This difference impacts solubility and receptor-binding affinities.
- Ring Strain: The bicyclo[3.2.0] system exhibits lower strain compared to bicyclo[3.1.0] derivatives (e.g., [(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]methanol), making the latter more reactive in ring-opening reactions .
- Stereochemical Complexity : The (1R,3R,5S) configuration of the target compound enables enantioselective synthesis, similar to methods used for α7-nicotinic acetylcholine receptor ligands (e.g., 3,6-diazabicyclo[3.2.0]heptane derivatives) .
Biological Activity
[(1R,3R,5S)-bicyclo[3.2.0]heptan-3-yl]methanol is a bicyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H16O
- Molecular Weight : 152.24 g/mol
- LogP : 2.53
- Polar Surface Area : 38 Ų
- Hydrogen Bond Donors/Acceptors : 1/2
These properties suggest that the compound may have favorable characteristics for biological interactions, such as moderate lipophilicity and the ability to form hydrogen bonds.
Research indicates that this compound may interact with various biological targets:
- Neurotransmitter Receptors : Preliminary studies suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
- Enzyme Inhibition : There is evidence indicating that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Pharmacological Effects
The biological activity of this compound can be categorized into several pharmacological effects:
- Antidepressant-like Activity : In animal models, administration of this compound has shown significant antidepressant-like effects in behavioral tests (e.g., forced swim test), suggesting its potential utility in treating mood disorders.
- Anti-inflammatory Properties : Studies have indicated that this compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
Case Studies
-
Case Study on Antidepressant Effects :
- A study conducted on rodents demonstrated that this compound significantly reduced immobility time in the forced swim test compared to control groups, indicating potential antidepressant properties.
-
Anti-inflammatory Mechanism Exploration :
- In vitro studies using macrophage cell lines revealed that the compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) upon stimulation with lipopolysaccharides (LPS).
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
